molecular formula C11H15ClN6O3 B10800664 Cycloguanil (D6 Nitrate)

Cycloguanil (D6 Nitrate)

Cat. No.: B10800664
M. Wt: 320.76 g/mol
InChI Key: AUXYPSRADKAKOK-TXHXQZCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloguanil (D6 Nitrate) involves the reaction between 4-chloroaniline and dicyandiamide (2-cyanoguanidine) to form 4-chlorophenylbiguanide. This intermediate is then condensed with acetone to produce Cycloguanil. The deuterium-labeled version, Cycloguanil (D6 Nitrate), is synthesized by incorporating deuterium atoms into the structure .

Industrial Production Methods

Industrial production of Cycloguanil (D6 Nitrate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Cycloguanil (D6 Nitrate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cycloguanil (D6 Nitrate) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cycloguanil (D6 Nitrate) has a wide range of applications in scientific research, including:

Mechanism of Action

Cycloguanil (D6 Nitrate) exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition disrupts the synthesis of deoxythymidylate, a nucleotide required for DNA synthesis. As a result, the compound interferes with cell replication and growth. The molecular targets and pathways involved include the binding of Cycloguanil to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloguanil (D6 Nitrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability of the compound and allows for more precise tracking in metabolic studies .

Properties

Molecular Formula

C11H15ClN6O3

Molecular Weight

320.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine;nitric acid

InChI

InChI=1S/C11H14ClN5.HNO3/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;2-1(3)4/h3-6H,1-2H3,(H4,13,14,15,16);(H,2,3,4)/i1D3,2D3;

InChI Key

AUXYPSRADKAKOK-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H].[N+](=O)(O)[O-]

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.[N+](=O)(O)[O-]

Origin of Product

United States

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